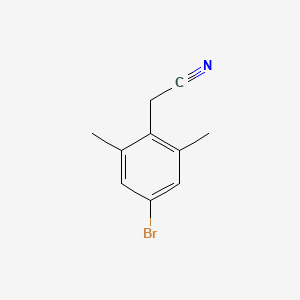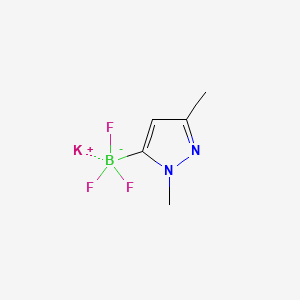
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroborate is a chemical compound that belongs to the class of organoboron compounds It is characterized by the presence of a pyrazole ring substituted with two methyl groups and a trifluoroborate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 1,3-diketones with hydrazine to form the pyrazole ring . The resulting pyrazole is then reacted with boron trifluoride to introduce the trifluoroborate group .
Industrial Production Methods
Industrial production of potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroborate typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The pyrazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Boron trifluoride:
Hydrazine: Used in the formation of the pyrazole ring.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include various substituted pyrazoles and boron-containing compounds .
Applications De Recherche Scientifique
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroborate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Materials Science: Employed in the development of new materials with unique properties.
Medicinal Chemistry: Investigated for its potential use in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the pyrazole ring and the trifluoroborate group. The pyrazole ring can act as a ligand, coordinating with metal ions and facilitating catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride: A similar compound with a borohydride group instead of a trifluoroborate group.
Potassium 1-methyl-1H-pyrazole-5-trifluoroborate: A related compound with a single methyl group on the pyrazole ring.
Uniqueness
Potassium (1,3-dimethyl-1H-pyrazol-5-yl)trifluoroborate is unique due to the presence of both the pyrazole ring and the trifluoroborate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and materials science .
Propriétés
Formule moléculaire |
C5H7BF3KN2 |
|---|---|
Poids moléculaire |
202.03 g/mol |
Nom IUPAC |
potassium;(2,5-dimethylpyrazol-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H7BF3N2.K/c1-4-3-5(6(7,8)9)11(2)10-4;/h3H,1-2H3;/q-1;+1 |
Clé InChI |
GCFTUACSFUXHCN-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=NN1C)C)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


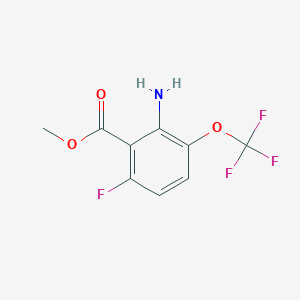
![5-[(1S)-1-{2-[4-(cyanomethoxy)phenyl]acetamido}ethyl]-2-methoxy-N-methylbenzamide](/img/structure/B13477728.png)

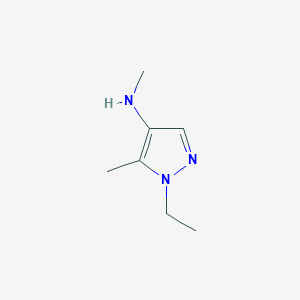
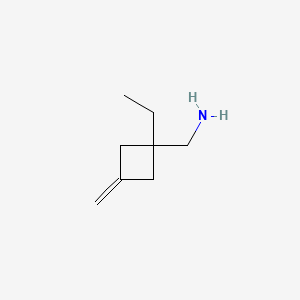
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-5-methylhexanoic acid](/img/structure/B13477749.png)

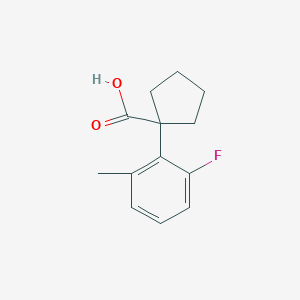
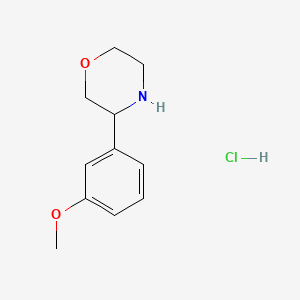
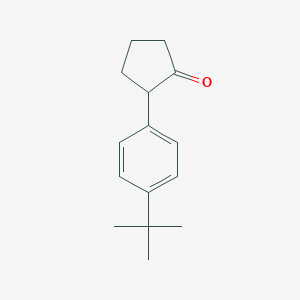
![2-((E)-2-((E)-2-(Diphenylamino)-3-((E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-benzo[g]indol-2-ylidene)ethylidene)cyclopent-1-en-1-yl)vinyl)-1,3,3-trimethyl-3H-benzo[g]indol-1-ium tetrafluoroborate](/img/structure/B13477791.png)
![Tert-butyl 3-hydroxy-3-[4-(trifluoromethyl)phenyl]azetidine-1-carboxylate](/img/structure/B13477793.png)
![tert-butyl N-[1-(4-aminobutyl)cyclopropyl]carbamate hydrochloride](/img/structure/B13477797.png)
